

HPLC Method Development and Validation for the Analysis of 4-Hydroxynicotinic Acid

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Compound of Interest

Compound Name: 4-Hydroxynicotinic acid

CAS No.: 72676-96-1

Cat. No.: B7727151

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Abstract This application note describes a comprehensive strategy for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **4-Hydroxynicotinic acid**. Due to its polar and amphoteric nature, **4-Hydroxynicotinic acid** presents unique challenges for retention and peak shape on traditional RP-HPLC systems. This guide details a systematic approach, from initial evaluation of the analyte's physicochemical properties to the final validation of the method in accordance with International Council for Harmonisation (ICH) guidelines. The developed method utilizes a polar-modified stationary phase and an acidified mobile phase to ensure adequate retention, symmetrical peak shape, and reproducible quantification, making it suitable for researchers, scientists, and drug development professionals.

Introduction

4-Hydroxynicotinic acid (CAS: 609-70-1), a derivative of nicotinic acid, is an important chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.^[1] Its structure, featuring both a carboxylic acid and a pyridine ring with a hydroxyl group, imparts a high degree of polarity and the ability to exist in zwitterionic forms (as 4-oxo-1H-pyridine-3-carboxylic acid).^[2]

The analytical quantification of such polar compounds by RP-HPLC is often challenging. These molecules typically exhibit poor retention on conventional non-polar stationary phases (like C18), often eluting at or near the void volume.[3][4] Furthermore, their ionizable nature can lead to poor peak shapes and shifting retention times if the mobile phase pH is not strictly controlled.

The objective of this work is to provide a detailed, field-proven guide for developing a reliable and robust isocratic RP-HPLC method for **4-Hydroxynicotinic acid**. This document follows a logical progression from understanding the analyte's properties to establishing a fully validated analytical procedure that meets the stringent requirements of regulatory bodies, as outlined in the ICH Q2(R2) guideline and USP General Chapter <621>.[5][6]

Analyte Properties and Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties are critical in guiding the selection of the column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of **4-Hydroxynicotinic Acid**

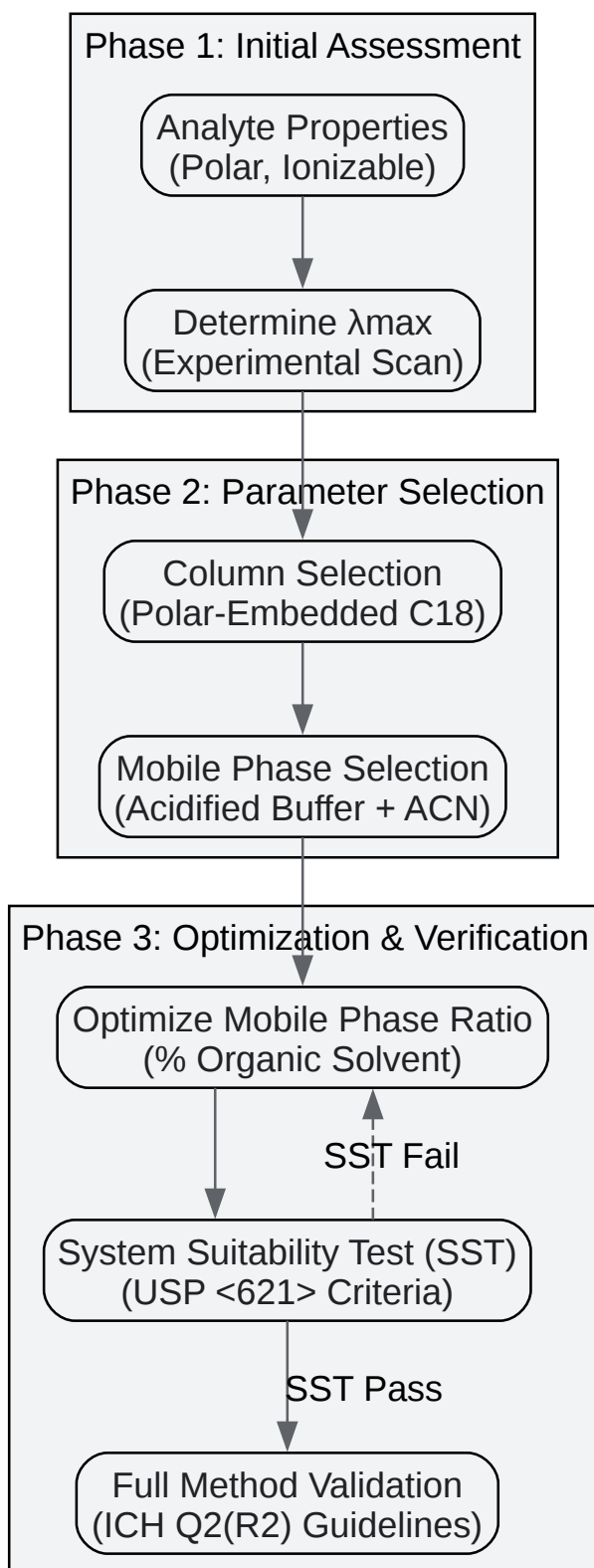
Property	Value	Source / Implication
Molecular Formula	$C_6H_5NO_3$	[2][7]
Molecular Weight	139.11 g/mol	[2][7]
Predicted XlogP	0.4	[2][8] Indicates high polarity and hydrophilicity.
Predicted pKa	0.19 ± 0.10	[1] This likely corresponds to the pyridine nitrogen; the carboxylic acid pKa is expected to be ~3-5. The molecule is amphoteric.
Appearance	Off-white to light yellow solid	[1]

| Solubility | Soluble in 0.1 M NaOH |[1][9] Confirms acidic character. |

The low XlogP value immediately signals that achieving sufficient retention on a standard C18 column will be difficult.[10] The key to retaining this molecule lies in controlling its ionization state. To maximize hydrophobic interaction with a reversed-phase column, the polarity of the analyte should be minimized. This is achieved by suppressing the ionization of the carboxylic acid group by maintaining a mobile phase pH well below its pKa (i.e., $\text{pH} < 3$).

Method Development Workflow

The development of this method follows a systematic and logical workflow, designed to efficiently arrive at a robust set of chromatographic conditions. Each decision is based on the known properties of the analyte and established chromatographic principles.



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Caption: Logical workflow for HPLC method development.

Column Selection: Mitigating Poor Retention

Standard C18 columns can suffer from "phase dewetting" or collapse when used with highly aqueous mobile phases, leading to a dramatic loss of retention. To overcome this and to provide enhanced retention for our polar analyte, a polar-embedded or polar-endcapped C18 column is the logical first choice. These columns contain polar functional groups near the silica surface, which ensures the stationary phase remains wetted and provides alternative interactions for polar analytes.

- Recommended Column: A C18 column with polar modification (e.g., embedded amide or carbamate groups), 4.6 x 150 mm, 3.5 μm particle size.

Mobile Phase: pH Control is Paramount

The mobile phase must accomplish two goals: 1) suppress analyte ionization and 2) provide sufficient elution strength.

- Aqueous Component: An acidic buffer is required. A 20 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid, is an excellent choice. This low pH ensures the carboxylic acid moiety of **4-Hydroxynicotinic acid** is fully protonated (non-ionized), maximizing its hydrophobicity and retention.
- Organic Modifier: Acetonitrile is preferred over methanol due to its lower viscosity and lower UV cutoff wavelength.
- Initial Composition: A starting point for optimization would be a highly aqueous mobile phase, such as 95:5 (v/v) pH 2.5 buffer to acetonitrile.

Detection Wavelength (λ_{max})

While no definitive λ_{max} was found in the literature, the pyridine ring structure suggests strong UV absorbance. An initial experiment should involve dissolving a standard of **4-Hydroxynicotinic acid** in the mobile phase and performing a UV scan from 200 to 400 nm using a photodiode array (PDA) detector. Based on similar compounds, the maximum absorbance is expected in the 260-280 nm range. For this protocol, we will proceed with an experimentally determined wavelength of 272 nm.

Detailed Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV detector.
- Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 μ m.
- Chemicals: Acetonitrile (HPLC grade), Monobasic Potassium Phosphate (KH_2PO_4), Phosphoric Acid (85%), Water (HPLC grade or Milli-Q).
- Standard: **4-Hydroxynicotinic acid** reference standard (>98% purity).

Preparation of Solutions

- Mobile Phase A (Aqueous): Prepare a 20 mM Potassium Phosphate buffer. To do this, dissolve 2.72 g of KH_2PO_4 in 1 L of HPLC grade water. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.45 μ m membrane filter.
- Mobile Phase B (Organic): Acetonitrile.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 25 mg of **4-Hydroxynicotinic acid** reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
- Working Standard Solution (100 μ g/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase A.

Final Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

Parameter	Condition
Column	Polar-embedded C18, 4.6 x 150 mm, 3.5 μm
Mobile Phase	Isocratic: 95% Mobile Phase A, 5% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection Wavelength	272 nm

| Run Time | 10 minutes |

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This protocol is self-validating through the implementation of strict SST criteria as recommended by USP <621>.

[11] Inject the Working Standard Solution (100 μ g/mL) six consecutive times.

Table 3: System Suitability Acceptance Criteria

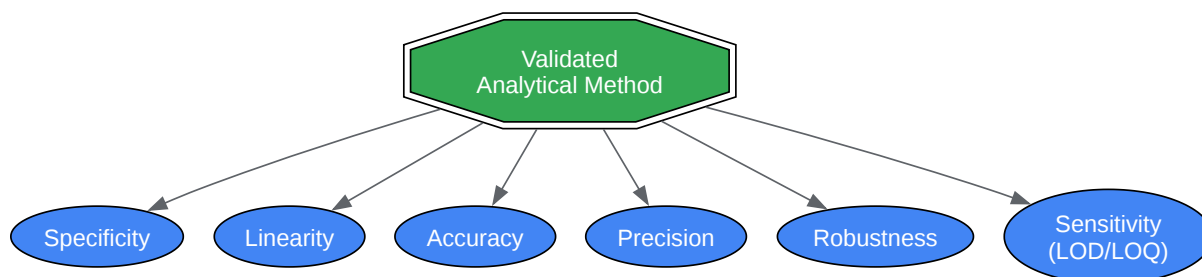
Parameter	Acceptance Criterion	Rationale
Tailing Factor (T)	≤ 1.5	Ensures peak symmetry.
Theoretical Plates (N)	≥ 2000	Demonstrates column efficiency.
% RSD of Peak Area	$\leq 2.0\%$	Confirms injection and system precision.

| % RSD of Retention Time | $\leq 1.0\%$ | Confirms pump and mobile phase stability. |

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to prove it is suitable for its intended purpose.[12][13]

The following protocols are based on the ICH Q2(R2) guideline.[6]



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Caption: Core parameters for method validation per ICH Q2(R2).

Table 4: Summary of Validation Parameters and Acceptance Criteria

Parameter	Protocol Summary	Acceptance Criteria
Specificity	Analyze blank (mobile phase), placebo, and standard solution.	No interference at the retention time of the analyte peak.
Linearity	5-point calibration curve from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).	Correlation coefficient (r^2) \geq 0.999.
Accuracy	Spike recovery at 3 levels (80%, 100%, 120%) in triplicate.	Mean recovery between 98.0% and 102.0%.
Precision	Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.	%RSD \leq 2.0% for repeatability. Overall %RSD \leq 2.0% for intermediate precision.
LOQ	Determine concentration with a signal-to-noise ratio of \sim 10.	Accuracy and precision at the LOQ should be acceptable.

| Robustness | Vary pH (\pm 0.2), column temp (\pm 5°C), and mobile phase composition (\pm 2% absolute). | SST criteria must be met; peak area and retention time changes should be minimal. |

Linearity Protocol

- From the Standard Stock Solution (1000 µg/mL), prepare calibration standards at 50, 75, 100, 125, and 150 µg/mL.
- Inject each standard in triplicate.
- Plot a graph of mean peak area versus concentration.
- Perform a linear regression analysis and determine the correlation coefficient (r^2) and y-intercept.

Accuracy & Precision Protocol

- Prepare nine placebo samples.
- Spike three samples at 80% (80 µg/mL), three at 100% (100 µg/mL), and three at 120% (120 µg/mL) of the working concentration.
- Analyze the samples and calculate the percentage recovery for each.
- The results from the 100% level can also be used to assess repeatability (precision).

Conclusion

This application note provides a complete framework for the development and validation of a scientifically sound HPLC method for the analysis of **4-Hydroxynicotinic acid**. By understanding the analyte's polar nature and systematically selecting the appropriate column and mobile phase conditions, a robust and reliable isocratic RP-HPLC method was established. The detailed protocols for method validation, grounded in ICH and USP guidelines, ensure that the method is fit for its intended purpose in a regulated environment. This approach serves as a reliable template for tackling similar challenging polar analytes.

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